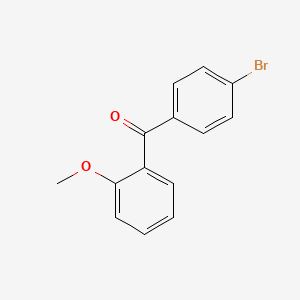

4-Bromo-2'-methoxybenzophenone

Description

4-Bromo-2'-methoxybenzophenone is a synthetic benzophenone derivative characterized by a bromine atom at the 4-position and a methoxy group at the 2'-position of the benzophenone backbone. Benzophenones are aromatic ketones with two phenyl groups connected via a carbonyl group, and substitutions at specific positions modulate their electronic, steric, and reactivity profiles.

This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and materials science applications. Its bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Ullmann reactions), while the methoxy group enhances solubility and directs electrophilic substitution reactions .

Properties

IUPAC Name |

(4-bromophenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODQDJQTOLNYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641455 | |

| Record name | (4-Bromophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27428-65-5 | |

| Record name | (4-Bromophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-bromobenzoyl chloride with anisole (methoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of 4-Bromo-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2’-methoxybenzophenone undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The bromine atom and methoxy group on the benzene ring influence the reactivity and orientation of further substitutions.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield alcohols.

Common Reagents and Conditions:

EAS: Typically involves reagents like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts such as FeBr3 or H2SO4.

Nucleophilic Substitution: Utilizes nucleophiles like hydroxide ions (OH-) or amines (NH2-) under basic conditions.

Oxidation: Employs oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Uses reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

EAS: Substituted benzophenones with various functional groups.

Nucleophilic Substitution: Phenols, amines, or other substituted benzophenones.

Oxidation: Quinones or carboxylic acids.

Reduction: Alcohols or hydrocarbons.

Scientific Research Applications

4-Bromo-2’-methoxybenzophenone finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2’-methoxybenzophenone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in aromatic substitution reactions, where it forms a sigma complex with the aromatic ring. Additionally, its bromine and methoxy substituents can influence the electronic distribution within the molecule, affecting its reactivity and interaction with other chemical species .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 4-Bromo-2'-methoxybenzophenone with key structural analogs:

Notes:

- Halogen Effects: Bromine’s larger atomic size compared to chlorine (e.g., in 2-Bromo-4'-chloro-5-methoxybenzophenone) increases polarizability, enhancing reactivity in nucleophilic aromatic substitution or metal-catalyzed cross-couplings .

- Backbone Differences: Acetophenone derivatives (e.g., 2-Bromo-4'-methoxyacetophenone) lack the second phenyl ring, reducing conjugation and altering applications (e.g., as intermediates for selective estrogen receptor modulators like Raloxifene) .

Physicochemical Properties and Reactivity

- Solubility : Methoxy groups generally enhance solubility in polar solvents. However, ortho-substituted derivatives (e.g., 2'-methoxy) may exhibit lower solubility than para-substituted analogs due to steric effects .

- Melting Points: Brominated benzophenones typically have higher melting points compared to non-halogenated analogs. For example, 4-Bromo-4'-methoxybenzophenone is a crystalline solid, while natural trihydroxy-methoxybenzophenones (e.g., from P. macrocarpa) are often amorphous due to hydrogen bonding .

- Reactivity: The bromine atom in 4-Bromo-2'-methoxybenzophenone enables cross-coupling reactions, whereas the methoxy group directs electrophilic attacks to specific positions (e.g., para to the methoxy group in Friedel-Crafts reactions) .

Biological Activity

4-Bromo-2'-methoxybenzophenone is a compound of significant interest due to its diverse biological activities, particularly in the fields of photoprotection and potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

4-Bromo-2'-methoxybenzophenone belongs to the benzophenone class of organic compounds, characterized by a central carbonyl group flanked by two aromatic rings. The presence of a bromine atom and a methoxy group significantly influences its chemical reactivity and biological properties.

Photoprotection

One of the primary biological activities of 4-Bromo-2'-methoxybenzophenone is its role as a UV filter. It exhibits strong absorption in the UV region, which makes it effective in protecting skin cells from UV-induced damage. This property is crucial for applications in sunscreens and other cosmetic products aimed at reducing the risk of skin cancer and photoaging .

Antioxidant Activity

Compounds in the benzophenone class have been documented for their antioxidant properties. Research indicates that 4-Bromo-2'-methoxybenzophenone may scavenge free radicals, thereby reducing oxidative stress within cells. This activity can potentially mitigate cellular damage associated with various diseases, including cancer .

Synthesis Methods

The synthesis of 4-Bromo-2'-methoxybenzophenone typically involves a Friedel-Crafts acylation reaction. This method allows for the introduction of the bromine and methoxy substituents onto the benzophenone framework. The general reaction can be summarized as follows:

The reaction conditions must be optimized to achieve high yields while minimizing side reactions .

Case Studies

- Cell Viability and Proliferation Studies : In vitro studies have demonstrated that 4-Bromo-2'-methoxybenzophenone can influence cell viability in various cancer cell lines. For instance, it was shown to inhibit the proliferation of human melanoma cells, suggesting potential applications in cancer therapy .

- Skin Penetration Studies : A study on skin permeation indicated that 4-Bromo-2'-methoxybenzophenone could effectively penetrate human skin models, highlighting its potential use in topical formulations .

- Anticancer Activity : Recent investigations into its anticancer properties revealed that this compound exhibits selective cytotoxicity against specific cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action .

Data Summary

| Property/Activity | Observations/Findings |

|---|---|

| UV Absorption | Effective UV filter; strong absorption in UV region |

| Antioxidant Activity | Scavenges free radicals; reduces oxidative stress |

| Cell Viability | Inhibits proliferation in melanoma cells |

| Skin Penetration | Effective penetration through human skin models |

| IC50 Values | Selective cytotoxicity against various cancer cell lines |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2'-methoxybenzophenone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of brominated benzophenones typically involves Friedel-Crafts acylation or bromination of pre-functionalized acetophenones. For example, bromination of 4'-methoxyacetophenone using bromine or HBr under controlled temperatures (0–25°C) can yield brominated intermediates . Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate high-purity products. Reaction monitoring with TLC and GC-MS ensures reproducibility .

Q. What safety protocols are critical when handling 4-Bromo-2'-methoxybenzophenone in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Immediate decontamination with water and soap is required for skin exposure, while eye contact necessitates prolonged rinsing and medical consultation. Avoid environmental release by using sealed containers and adhering to waste disposal regulations .

Q. Which spectroscopic techniques are most reliable for characterizing 4-Bromo-2'-methoxybenzophenone?

- Methodological Answer : Combine NMR (¹H and ¹³C) for structural elucidation of methoxy and bromine substituents, IR spectroscopy to confirm carbonyl (C=O) and aromatic C-Br stretches, and HRMS for molecular weight validation. Cross-reference with computational tools (e.g., PubChem’s SMILES or InChI keys) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for 4-Bromo-2'-methoxybenzophenone derivatives?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers) or impurities. Use variable-temperature NMR to detect conformational changes. Compare experimental IR spectra with NIST database entries . For ambiguous cases, X-ray crystallography provides definitive structural confirmation .

Q. What strategies improve the regioselectivity of bromination in methoxy-substituted benzophenones?

- Methodological Answer : Electron-donating groups (e.g., methoxy) direct bromination to para positions. Use Lewis acids (FeBr₃) to enhance selectivity. Kinetic vs. thermodynamic control can be manipulated via temperature: lower temperatures favor para-bromination, while higher temperatures may lead to ortho products .

Q. How can computational modeling predict the reactivity of 4-Bromo-2'-methoxybenzophenone in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) model transition states and electron density maps. Parameters like Fukui indices identify reactive sites for Suzuki-Miyaura couplings. Validate predictions with experimental data from analogous compounds (e.g., 2-Bromo-4-methylpropiophenone) .

Q. What are the challenges in scaling up 4-Bromo-2'-methoxybenzophenone synthesis while maintaining green chemistry principles?

- Methodological Answer : Replace hazardous solvents (e.g., DCM) with bio-based alternatives (cyclopentyl methyl ether). Catalytic bromination using H₂O₂/HBr systems reduces waste. Lifecycle analysis (LCA) tools assess environmental impact, while flow chemistry improves scalability and safety .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points for 4-Bromo-2'-methoxybenzophenone?

- Methodological Answer : Impurities or polymorphic forms often cause deviations. Recrystallize the compound from ethanol/water mixtures and compare DSC thermograms with literature. Cross-check purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Why might antimicrobial activity assays for 4-Bromo-2'-methoxybenzophenone derivatives yield inconsistent results across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.